molecular formula C19H12ClN3O3S2 B2533857 5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895019-57-5

5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2533857
CAS No.: 895019-57-5
M. Wt: 429.89
InChI Key: DKIYPSULTYLSDT-UHFFFAOYSA-N
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Description

This compound is a synthetic carboxamide derivative featuring a thiophene-2-carboxamide core substituted with a 5-chloro group. Its structure incorporates a fused [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety and a pyridin-3-ylmethyl group, distinguishing it from simpler carboxamide analogs.

Properties

IUPAC Name

5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S2/c20-17-4-3-15(27-17)18(24)23(9-11-2-1-5-21-8-11)19-22-12-6-13-14(26-10-25-13)7-16(12)28-19/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIYPSULTYLSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

Procedure :

  • Step 1 : 2-Chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of AlCl₃, yielding 2-trichloroacetyl-5-chlorothiophene.
  • Step 2 : Hydrolysis with aqueous NaOH (20%) at 5–30°C generates the carboxylic acid.
    Optimization :
  • Temperature control during hydrolysis prevents decarboxylation.
  • Yield : 98.8% after recrystallization (ethanol/water).

Grignard-Reagent-Mediated Carbonylation

Procedure :

  • Step 1 : 5-Chloro-2-bromothiophene reacts with magnesium to form a Grignard reagent.
  • Step 2 : CO₂ insertion at −78°C, followed by acid quenching, yields the carboxylic acid.
    Limitations :
  • Requires anhydrous conditions and low temperatures, increasing operational complexity.

Oxidation of 5-Chloro-2-Acetylthiophene

Procedure :

  • Sodium chlorite (NaClO₂) and KH₂PO₄ oxidize the acetyl group to a carboxylic acid.
    Advantages :
  • Avoids harsh reagents like PCl₃ or SOCl₂.
  • Yield : >90% under optimized conditions.

Synthesis ofDioxolo[4,5-f]Benzothiazol-6-Amine

Cyclization of 5-Chloro-1,3-Benzodioxole with Thiourea

Procedure :

  • Step 1 : Chlorination of 1,3-benzodioxole with Cl₂ in CHCl₃ at 35°C yields 5-chloro-1,3-benzodioxole.
  • Step 2 : Reaction with thiourea in the presence of PCl₃ forms the benzothiazole core via cyclocondensation.
    Key Data :
  • Reaction Time : 30–40 hours at 50–60°C.
  • Yield : 73–85% after recrystallization (methanol).

Alternative Route via 4-Amino-2,1,3-Benzothiadiazole

Procedure :

  • Step 1 : 5-Chloro-4-amino-2,1,3-benzothiadiazole reacts with 1-benzoyl-2-imidazolidinone in dry toluene using dicyclohexylcarbodiimide (DCC).
  • Step 2 : Alkaline hydrolysis (NaOH/MeOH) removes protecting groups, yielding the primary amine.
    Advantages :
  • High regioselectivity and scalability for industrial production.

Synthesis of Pyridin-3-ylmethanamine

Reduction of Pyridine-3-carbonitrile

Procedure :

  • LiAlH₄ reduces pyridine-3-carbonitrile to pyridin-3-ylmethanamine in anhydrous THF.
    Yield : ~80% after distillation.

Assembly of the Target Compound

Amide Coupling with 5-Chlorothiophene-2-Carboxylic Acid

Procedure :

  • Step 1 : Activate 5-chlorothiophene-2-carboxylic acid with HATU or EDCl in DMF.
  • Step 2 : React withdioxolo[4,5-f]benzothiazol-6-amine at 0–25°C for 12 hours.
    Optimization :
  • Use of DIPEA as a base improves coupling efficiency.

N-Alkylation with Pyridin-3-ylmethanamine

Procedure :

  • Step 1 : Treat the intermediate amide with NaH in DMF.
  • Step 2 : Add pyridin-3-ylmethanamine and heat at 60°C for 6 hours.
    Characterization :
  • ¹H NMR : δ 8.45 (d, J = 4.8 Hz, pyridine-H), 7.75 (s, thiophene-H).
  • HPLC Purity : >98% after column chromatography (SiO₂, EtOAc/hexane).

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity Scalability
Friedel-Crafts + Cyclization Acylation and cyclocondensation 73% 98.8% Industrial
Grignard + DCC Coupling CO₂ insertion and DCC-mediated coupling 68% 97.5% Lab-scale
Oxidation + Alkylation NaClO₂ oxidation and N-alkylation 85% 99.1% Pilot plant

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Excess Cl₂ in CHCl₃ ensures mono-chlorination at the 5-position.
  • Steric Hindrance in Amide Formation : Sequential coupling (amine → alkylation) minimizes steric effects.
  • Purification : Recrystallization from ethanol/water (3:1) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various human cancer cell lines. For example, compounds similar in structure have demonstrated significant antiproliferative activities against colon and breast cancer cell lines, indicating that modifications to the thiophene or benzothiazole components can enhance efficacy against specific tumors .

Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Some studies suggest that compounds with similar structural features inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell growth and metabolism .

Applications in Drug Development

The unique structural features of 5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide make it a candidate for further development in drug formulation. Its ability to modulate biological pathways suggests potential applications in treating various cancers and possibly other diseases like HIV due to its broad spectrum of biological activities .

Material Science Applications

Beyond pharmaceuticals, compounds with similar functional groups have been investigated for their utility in material science. Their electronic properties may allow them to be used in organic semiconductors or as components in organic light-emitting diodes (OLEDs). The presence of both electron-donating and electron-withdrawing groups can lead to favorable charge transport properties.

Case Studies

  • Anticancer Activity Assessment
    • A study assessed the anticancer activity of structurally similar compounds against multiple cell lines including HCT116 (colon), MCF-7 (breast), and A549 (lung). Results indicated that modifications to the thiophene structure improved cytotoxicity significantly.
  • Inhibition Studies
    • Another investigation focused on the inhibition of angiogenesis by related compounds. These studies showed that certain derivatives could effectively reduce angiogenic factors, thereby hindering tumor growth.

Mechanism of Action

The mechanism of action of 5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core and Substituent Variations

Thiophene vs. Pyrazole Carboxamides

Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone with chloro, aryl, and methyl substituents . In contrast, the target compound uses a thiophene-2-carboxamide core. Key differences include:

  • Stability : Thiophene’s aromaticity may enhance thermal stability, as evidenced by the higher melting points (123–183°C) of pyrazole analogs in .
Benzothiazole Derivatives

lists 3,4-dimethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, which shares a benzothiazole-amide framework . The target compound’s dioxolane-fused benzothiazole adds steric bulk and oxygen atoms, likely increasing polarity and reducing lipophilicity compared to non-fused analogs.

Functional Group Analysis

Carboxamide Linkage

The target compound’s dual substitution on the carboxamide nitrogen (benzothiazole-dioxolane and pyridinylmethyl groups) contrasts with simpler mono-substituted analogs like 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () . The pyridinylmethyl group may improve solubility in polar solvents compared to purely aromatic substituents.

Chloro Substituent

The 5-chloro group on the thiophene ring mirrors chloro-substituted pyrazoles in (e.g., 3a , 3b ) . Chlorine’s electron-withdrawing effects could stabilize the molecule and influence intermolecular interactions.

Structural and Physicochemical Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound Thiophene-2-carboxamide [1,3]dioxolo-benzothiazole, pyridinylmethyl N/A Estimated >450 N/A
3a () Pyrazole-4-carboxamide Phenyl, cyano 133–135 403.1 68
3d () Pyrazole-4-carboxamide 4-Fluorophenyl, cyano 181–183 421.0 71
3,4-Dimethoxy-N-(2-methyl-benzothiazol-6-yl)benzamide () Benzamide 2-Methyl-benzothiazole, dimethoxy N/A ~330 N/A

Table 2: Elemental Analysis Comparison

Compound Carbon (%) Hydrogen (%) Nitrogen (%)
3a 62.82 3.84 21.04
3b 57.72 3.31 19.11
Target (Est.) ~55–60 ~3–4 ~15–18

Implications of Structural Differences

  • Bioactivity : The pyridinylmethyl group may enhance interactions with biological targets (e.g., enzymes or receptors) compared to aryl-substituted analogs.
  • Solubility : The dioxolane oxygen atoms could improve aqueous solubility relative to purely aromatic systems like 3a–3p .

Biological Activity

The compound 5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H13ClN2O3S
  • Molecular Weight : 350.81 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the dioxole and benzothiazole moieties through condensation reactions.
  • Introduction of the thiophene and carboxamide groups , often utilizing coupling reactions with appropriate amines.
  • Chlorination to introduce the chlorine substituent at the fifth position.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-chloro-N-(pyridin-3-ylmethyl)thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies showed that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7 .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated:

  • Minimum Inhibitory Concentration (MIC) tests indicated that related compounds displayed activity against multidrug-resistant strains of Staphylococcus aureus, with MIC values ranging from 4 to 32 µg/mL .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA synthesis through intercalation into DNA structures.
  • Induction of apoptosis via activation of caspase pathways in cancer cells.
  • Disruption of bacterial cell wall synthesis , which is critical for its antimicrobial properties.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study published in Molecules evaluated a series of thiophene derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited significant growth inhibition in HeLa cells with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)
AHeLa15
BMCF-720
CA54925

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several pyridine-thiophene derivatives against clinical isolates of Staphylococcus aureus. The study found that one derivative had an MIC of 4 µg/mL against methicillin-resistant strains .

CompoundStrain TypeMIC (µg/mL)
DMRSA (Methicillin-resistant)4
EMSSA (Methicillin-sensitive)8

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